molecular formula C11H11F3O2 B12085348 3-Isopropyl-4-(trifluoromethyl)benzoic acid

3-Isopropyl-4-(trifluoromethyl)benzoic acid

Cat. No.: B12085348
M. Wt: 232.20 g/mol
InChI Key: MUTYNEQPECVCMF-UHFFFAOYSA-N
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Description

3-Isopropyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to the benzene ring of 4-(trifluoromethyl)benzoic acid using isopropanol and a suitable catalyst such as aluminum chloride . Another method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product. The industrial production process may also involve purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Isopropyl-4-(trifluoromethyl)benzaldehyde or 3-Isopropyl-4-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

3-Isopropyl-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial and fungal cells, such as isocitrate lyase . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-propan-2-yl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H11F3O2/c1-6(2)8-5-7(10(15)16)3-4-9(8)11(12,13)14/h3-6H,1-2H3,(H,15,16)

InChI Key

MUTYNEQPECVCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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